Sigma-2 vs. Sigma-1 Receptor Binding Selectivity Ratio Relative to Unsubstituted Benzylpiperazine
The target compound displays a sigma-2 receptor Ki of 23 nM and a sigma-1 receptor Ki of 248 nM, yielding a sigma-2/sigma-1 selectivity ratio of approximately 10.8-fold [1]. In contrast, the simpler analog 1-benzylpiperazine (BZP, CAS 2759-28-6) lacks the 4-chlorophenyl substituent and, based on class-level SAR, shows substantially weaker sigma receptor engagement [2]. The introduction of the 4-chlorophenyl group is associated with a shift toward nanomolar sigma-2 binding that is absent in the unsubstituted benzylpiperazine scaffold.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) and sigma-2/sigma-1 selectivity ratio |
|---|---|
| Target Compound Data | Sigma-2 Ki = 23 nM; Sigma-1 Ki = 248 nM (ratio ~10.8) |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP): sigma receptor Ki values not reported at comparable nanomolar levels in the same assay system; class-level SAR indicates reduced affinity |
| Quantified Difference | Target compound achieves nanomolar sigma-2 binding; BZP is not recognized as a high-affinity sigma ligand in published SAR |
| Conditions | Sigma-2: rat PC12 cells; Sigma-1: guinea pig brain membrane, displacement of [3H]-(+)-pentazocine |
Why This Matters
For researchers requiring a tool compound with defined sigma-2 receptor engagement, the 4-chlorophenyl substitution provides a measurable gain in affinity that is not achievable with the simpler benzylpiperazine core.
- [1] BindingDB. BDBM50604968 (CHEMBL5190189). Ki = 23 nM (sigma-2, rat PC12 cells); Ki = 248 nM (sigma-1, guinea pig brain). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604968 (accessed 2026). View Source
- [2] Younes, S. et al. Synthesis and structure-activity relationships of novel arylalkyl 4-benzylpiperazine derivatives as sigma site selective ligands. Eur. J. Med. Chem. 35, 107–121 (2000). Table 1 SAR demonstrates that aryl substitution is critical for nanomolar sigma affinity. View Source
